molecular formula C12H16O B7983982 trans-2-(p-tolyl)Cyclopentanol

trans-2-(p-tolyl)Cyclopentanol

Cat. No.: B7983982
M. Wt: 176.25 g/mol
InChI Key: NCTLUXMEQFNRRT-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-(p-tolyl)Cyclopentanol: is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and a p-tolyl group in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Addition-Esterification Reaction:

    Transesterification Reaction:

Industrial Production Methods:

  • The industrial production of trans-2-(p-tolyl)Cyclopentanol typically involves the same synthetic routes as described above, with optimization for large-scale production. The reactions are carried out in reactors with precise control over temperature and reactant ratios to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Scientific Research Applications

Chemistry:

  • trans-2-(p-tolyl)Cyclopentanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

  • The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Research is ongoing to explore the therapeutic potential of this compound in treating various diseases.

Industry:

Mechanism of Action

Molecular Targets and Pathways:

Properties

IUPAC Name

(1R,2S)-2-(4-methylphenyl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9-5-7-10(8-6-9)11-3-2-4-12(11)13/h5-8,11-13H,2-4H2,1H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTLUXMEQFNRRT-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CCC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-2-(p-tolyl)Cyclopentanol
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trans-2-(p-tolyl)Cyclopentanol
Reactant of Route 3
trans-2-(p-tolyl)Cyclopentanol
Reactant of Route 4
trans-2-(p-tolyl)Cyclopentanol
Reactant of Route 5
trans-2-(p-tolyl)Cyclopentanol
Reactant of Route 6
trans-2-(p-tolyl)Cyclopentanol

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